2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, benzothiophene, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the adamantylcarbonyl precursor, followed by its reaction with an amine to form the adamantylcarbonyl amide. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantyl or benzothiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the benzothiophene moiety can interact with various biological pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Benzothiophene derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis.
Tert-butyl derivatives: Compounds like tert-butylhydroquinone, used as an antioxidant in food and cosmetics.
Uniqueness
2-[(1-ADAMANTYLCARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of structural features from adamantane, benzothiophene, and tert-butyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C24H34N2O2S |
---|---|
Molecular Weight |
414.6g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H34N2O2S/c1-23(2,3)16-4-5-17-18(9-16)29-21(19(17)20(25)27)26-22(28)24-10-13-6-14(11-24)8-15(7-13)12-24/h13-16H,4-12H2,1-3H3,(H2,25,27)(H,26,28) |
InChI Key |
CSUZQUIUTGXHFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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